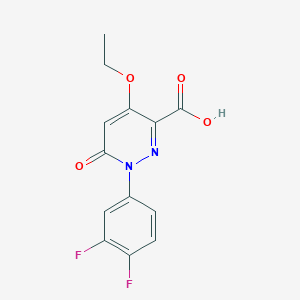

1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O4/c1-2-21-10-6-11(18)17(16-12(10)13(19)20)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSPMKVVBAKBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135253 | |

| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-69-7 | |

| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinecarboxylic acid, 1-(3,4-difluorophenyl)-4-ethoxy-1,6-dihydro-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula: C13H10F2N2O4

Molecular Weight: 296.23 g/mol

CAS Number: 120399

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential anticancer properties. Studies have indicated that similar compounds within the dihydropyridazine class exhibit various pharmacological effects, including cytotoxicity against cancer cell lines.

Anticancer Activity

Recent studies have shown that derivatives of pyridazine compounds can induce apoptosis in cancer cells. For instance, the structure of this compound suggests possible interactions with cellular targets involved in cancer progression.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines, indicating strong potential for anticancer activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells. This is supported by findings where similar compounds were shown to inhibit thymidylate synthase (TS), a critical enzyme for DNA replication .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. The presence of the difluorophenyl moiety is believed to increase lipophilicity and improve binding affinity to target proteins .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 24.74 | Anticancer |

| Compound B | HCT-116 | 5.12 | Anticancer |

| 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo... | TBD | TBD | TBD |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional Implications

Alkoxy Substitution (Methoxy vs. Ethoxy)

- The methoxy analog (C₁₂H₈F₂N₂O₄) has a lower molecular weight (282.21 vs. 296.23) and reduced lipophilicity compared to the ethoxy-substituted target compound. Ethoxy’s longer alkyl chain may enhance membrane permeability but reduce aqueous solubility .

Fluorine Substitution Pattern

- The 3,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects than the 4-fluorophenyl analog (C₁₁H₇FN₂O₃). This could lower the carboxylic acid’s pKa, increasing ionization at physiological pH and affecting bioavailability .

Ester vs. Carboxylic Acid

- Ester derivatives (e.g., C₁₄H₁₃FN₂O₅) are likely prodrugs, improving absorption by masking the polar carboxylic acid. Hydrolysis in vivo would regenerate the active acid form .

Trifluoromethyl Modifications

- The trifluoromethyl-substituted analog (C₁₆H₁₁F₆N₂O₄) exhibits significantly higher molecular weight (418.26) and lipophilicity, which may enhance target binding but reduce metabolic stability .

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid generally involves the construction of the dihydropyridazine core followed by the introduction of the 3,4-difluorophenyl substituent and the ethoxy group. The key synthetic steps include:

- Formation of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold.

- Substitution reactions to install the 3,4-difluorophenyl group at the 1-position.

- Introduction of the ethoxy group at the 4-position.

The process often requires precise control of reaction conditions, including temperature, solvents, catalysts, and reaction time, to optimize yield and purity.

Preparation of the 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A foundational intermediate in the synthesis is 6-oxo-1,6-dihydropyridine-3-carboxylic acid , which can be prepared via a hydrothermal reaction method. A typical procedure involves:

| Parameter | Details |

|---|---|

| Starting materials | 2-Chloro-5-trifluoromethylpyridine (0.54 g), Water (17 ml) |

| Reaction vessel | 25 ml jacketed hydrothermal reaction kettle |

| Temperature | 100–180 °C |

| Time | 24–72 hours |

| Cooling | Natural cooling to room temperature |

| Product form | White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid |

| Yield | >80% |

This method benefits from using water as a green solvent and produces crystals with low thermal stress and fewer internal defects, enhancing stability and shelf life at room temperature.

Introduction of the 3,4-Difluorophenyl Group and Ethoxy Substitution

The specific synthesis of this compound involves coupling reactions between pyridazine derivatives and aromatic amines bearing the difluorophenyl moiety. Key considerations include:

- Use of coupling agents and catalysts to facilitate bond formation.

- Control of reaction temperature and duration to maximize product purity.

- Solvent choice to balance solubility and reaction kinetics.

Although explicit stepwise protocols are proprietary or limited in public literature, the general approach involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to attach the difluorophenyl group, followed by ethoxylation at the 4-position of the pyridazine ring.

Comparative Preparation Methods of Related Compounds

Insights from related compounds such as 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid provide useful analogies:

These methods illustrate the importance of intermediate activation (e.g., acid chlorides), use of carbodiimide coupling agents, and palladium-catalyzed cross-coupling in constructing substituted dihydropyridazine derivatives.

Summary Table of Key Preparation Parameters for this compound

Research Findings and Practical Considerations

- The hydrothermal method for preparing the dihydropyridazine core is advantageous due to its simplicity, environmental friendliness, and high yield with stable crystalline products.

- Coupling reactions to introduce the difluorophenyl group are sensitive to reaction conditions; catalysts such as palladium complexes can improve efficiency and selectivity.

- Protecting groups and activation of carboxylic acids (e.g., conversion to acid chlorides or use of carbodiimide coupling agents) are common strategies to facilitate amide bond formation in related compounds.

- The ethoxy substituent is typically introduced via alkylation reactions under mild conditions to preserve the integrity of the dihydropyridazine ring.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Intermediate characterization (e.g., NMR, IR) is critical to confirm regioselectivity and avoid side products.

Basic: How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve).

- Mass Spectrometry :

Advanced: What strategies resolve low yields during the cyclization step of pyridazine ring formation?

Answer:

Low yields in cyclization often stem from competing side reactions or poor solubility. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate ring closure .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and improve yield by 15–20% .

- Workup Adjustments : Quench reactions at 50–60% conversion to minimize decomposition, then isolate via pH-controlled extraction.

Q. Data Contradictions :

- Some protocols report higher yields with microwave assistance, while traditional methods favor scalability. Validate via DOE (Design of Experiments) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Stepwise Methodology :

Target Selection : Identify plausible targets (e.g., cyclooxygenase-2 (COX-2)) based on structural analogs (e.g., pyridazine-carboxylic acids as COX-2 inhibitors) .

Docking Studies :

- Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding.

- Parameterize the carboxylate group for ionic interactions with Arg120/Arg513 in COX-2.

Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- Calculate binding free energy (MM-PBSA/MM-GBSA) to rank affinity.

Validation : Compare predictions with in vitro assays (e.g., enzymatic inhibition IC₅₀).

Q. Example Finding :

- The ethoxy group may sterically hinder binding to COX-2’s hydrophobic pocket, suggesting substitution with smaller alkoxy groups could improve activity .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then adsorb solids with vermiculite .

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation .

Note : Toxicity data is limited for this compound; treat it as a potential irritant and follow ALARA (As Low As Reasonably Achievable) principles .

Advanced: How can researchers address contradictory solubility data in different solvent systems?

Answer:

Contradictions often arise from polymorphic forms or pH-dependent ionization. Resolve via:

pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–12) to identify ionizable groups (carboxylic acid pKa ~3–4).

Polymorph Screening : Use XRD or DSC to detect crystalline forms. Recrystallize from ethanol/water (1:1) to isolate the most stable polymorph .

Co-Solvency Studies : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays .

Q. Example Data :

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 0.2 | 7.0 |

| Ethanol | 12.5 | – |

| 0.1M NaOH | 45.8 | 12.0 |

Advanced: What analytical techniques differentiate between keto-enol tautomers in the dihydropyridazine core?

Answer:

- ¹³C NMR : Detect carbonyl resonance at δ 170–175 ppm (keto form) vs. enol-related carbons at δ 90–100 ppm .

- IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹ for keto) and O–H stretches (~3200 cm⁻¹ for enol).

- X-ray Crystallography : Resolve tautomeric preference in the solid state (e.g., keto form dominates in crystalline structures) .

- Dynamic NMR : Monitor tautomerization rates at variable temperatures (e.g., coalescence temperature for proton exchange).

Key Insight : The ethoxy group at C4 stabilizes the keto form, reducing tautomeric interconversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.